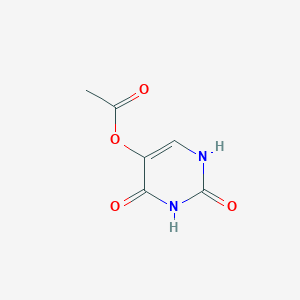

(2,4-dioxo-1H-pyrimidin-5-yl) acetate

Description

(2,4-Dioxo-1H-pyrimidin-5-yl) acetate is a pyrimidine derivative characterized by a 2,4-dioxo (uracil-like) core structure with an acetate ester substituent at the 5-position. This compound belongs to a broader class of pyrimidine derivatives, which are widely studied for their pharmacological and chemical properties.

Key structural features:

Properties

IUPAC Name |

(2,4-dioxo-1H-pyrimidin-5-yl) acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4/c1-3(9)12-4-2-7-6(11)8-5(4)10/h2H,1H3,(H2,7,8,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSIXOYBJKMTFMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CNC(=O)NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60315344 | |

| Record name | NSC294122 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60315344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3328-20-9 | |

| Record name | NSC294122 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294122 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC294122 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60315344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UFT7MAD3R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-(2,4-Dioxo-1,3-dihydropyrimidin-5-yl)acetate (CAS 29571-46-8)

- Structure : Shares the 2,4-dioxo-pyrimidine core but features an ethyl ester instead of a free acetate.

- Properties :

(2,4-Dioxo-1H-pyrimidin-5-yl)sulfamic Acid (CAS 5435-16-5)

- Structure : Replaces the acetate group with a sulfamic acid (-NHSO₃H) moiety.

- Properties :

- Applications : Used in antibacterial and antiviral research, leveraging the sulfonamide group’s ability to mimic biological substrates .

Ethyl 2-(2-Butyl-4-Methyl-6-Oxo-1,6-Dihydropyrimidin-5-yl)acetate

- Structure : Incorporates a butyl and methyl group on the pyrimidine ring.

- Properties :

- Key Differences : Alkyl substituents increase metabolic stability compared to unsubstituted analogs .

ETHYL2-(4-Hydroxypyrimidin-5-yl)acetate

- Structure : Features a hydroxyl group at the 4-position instead of a ketone.

- Properties :

Physicochemical and Pharmacological Comparisons

Table 1: Structural and Property Comparison

| Compound | Substituents | Molecular Formula | Molar Mass (g/mol) | Key Properties |

|---|---|---|---|---|

| (2,4-Dioxo-1H-pyrimidin-5-yl) acetate | 5-acetate, 2,4-dioxo | C₇H₈N₂O₅ | 200.15 | Moderate lipophilicity, ester hydrolysis |

| Ethyl 2-(2,4-dioxo-1,3-dihydropyrimidin-5-yl)acetate | 5-ethyl ester, 2,4-dioxo | C₈H₁₀N₂O₄ | 198.18 | Higher logP, pH-sensitive |

| (2,4-Dioxo-1H-pyrimidin-5-yl)sulfamic acid | 5-sulfamic acid, 2,4-dioxo | C₅H₅N₃O₅S | 219.17 | High solubility, acidic (pH < 3) |

| Ethyl 2-(4-hydroxypyrimidin-5-yl)acetate | 5-acetate, 4-hydroxy | C₈H₁₀N₂O₄ | 198.18 | Lower reactivity, hydrogen-bond donor |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.